molecular formula C17H20N4O2 B5836460 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide

Cat. No.: B5836460
M. Wt: 312.37 g/mol
InChI Key: KCPCPLJHHOSEPY-SIBNOYASSA-N
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Description

The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide is a pyrazoline-based hydrazide derivative. Structurally, it consists of a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole moiety linked via a propanohydrazide bridge to a 2-methyl-3-phenyl-2-propen-1-ylidene substituent.

Properties

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(10-14-6-4-3-5-7-14)11-18-20-16(22)9-8-15-13(2)19-21-17(15)23/h3-7,10-11,15H,8-9H2,1-2H3,(H,20,22)(H,21,23)/b12-10+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPCPLJHHOSEPY-SIBNOYASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a family of pyrazoline hydrazides with varying substituents on the hydrazone moiety. Below is a comparative analysis of its structural analogs, focusing on substituent effects and their implications:

Substituent Variations and Molecular Properties

Compound Name (Substituent R) Molecular Formula Substituent Characteristics Key Properties
N'-(4-Nitrophenylethylidene) () C₁₅H₁₇N₅O₄ Electron-withdrawing nitro group (-NO₂) High polarity, potential reactivity in redox environments
N'-(Benzylidene) () C₁₇H₁₈N₄O₂ Aromatic benzylidene group Enhanced lipophilicity; may improve membrane permeability
N'-(3-Hydroxyphenylmethylidene) () C₁₇H₁₈N₄O₃ Polar hydroxyl (-OH) group Increased solubility via hydrogen bonding; potential antioxidant activity
N'-(4-Diethylaminophenylethylidene) () C₂₀H₂₇N₅O₂ Bulky diethylamino (-N(C₂H₅)₂) group Improved solubility in polar solvents; possible modulation of receptor binding
N'-(Phenylethylidene) () C₁₉H₂₂N₄O₂ Simple phenyl group Balanced lipophilicity; baseline for comparative studies

Key Structural and Functional Insights

Electron-donating groups (e.g., -OH in ) may stabilize resonance structures, influencing redox behavior .

Solubility and Bioavailability: Polar substituents (-OH, -NO₂) improve aqueous solubility but may reduce membrane permeability. Conversely, hydrophobic groups (benzylidene in ) favor lipid bilayer penetration .

Bioactivity Correlations :

  • Clustering analyses () indicate that structural similarity (e.g., shared hydrazide-pyrazoline backbone) correlates with overlapping bioactivity profiles, such as antimicrobial or anticancer effects .
  • Substituent-specific interactions (e.g., hydrogen bonding via -OH in ) can enhance target selectivity .

Methodologies for Comparative Analysis

Computational Similarity Metrics

  • Fingerprint-Based Methods : Tanimoto and Dice indices () quantify structural overlap using bit-vector representations (e.g., MACCS or Morgan fingerprints). These metrics are widely used in virtual screening to prioritize analogs with shared pharmacophores .
  • Graph-Based Comparisons : Graph isomorphism algorithms () provide rigorous assessments of topological similarity, though computational costs limit their application to small molecules .

Experimental Approaches

  • Crystallography : X-ray studies () reveal how substituents influence molecular conformation and crystal packing. For example, halogenated analogs () exhibit distinct intermolecular interactions (e.g., halogen bonding) .
  • Lumping Strategies : Grouping structurally similar compounds () simplifies property prediction by assuming shared physicochemical behaviors (e.g., reactivity or solubility) .

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